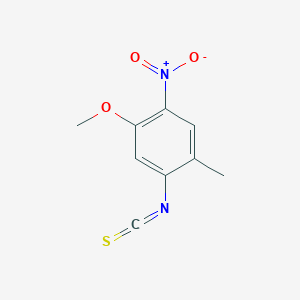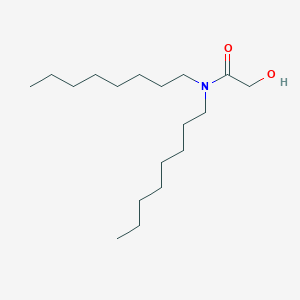
2-hydroxy-N,N-dioctylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N,N-dioctylacetamide is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a derivative of N,N-dioctylacetamide, with a hydroxyl group attached to the carbon adjacent to the amide group. This compound is often studied in the context of radiolytic degradation and its role as a degradation product in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-N,N-dioctylacetamide can be synthesized through the radiolytic degradation of N,N,N’,N’-tetra-n-octyl diglycolamide (TODGA). The process involves the use of ionizing radiation, such as an electron beam, which induces fragmentation of the TODGA molecule. The major products of this fragmentation include N,N-dioctylacetamide and this compound .
Industrial Production Methods: This process is relevant in the context of nuclear fuel reprocessing, where TODGA is used as an extractant for actinides and lanthanides .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-N,N-dioctylacetamide primarily undergoes radiolytic reactions. The compound is formed through the dissociative addition of alkoxy radicals to the carbonyl groups of TODGA during radiolysis .
Common Reagents and Conditions: The formation of this compound involves the use of ionizing radiation, such as an electron beam, in the presence of hydrocarbon-alcohol solutions. The alcohol content in the solution can influence the yield and types of radiolytic products formed .
Major Products: The major products formed from the radiolytic degradation of TODGA include N,N-dioctylacetamide and this compound. These products result from the fragmentation of the TODGA molecule and the addition of alkoxy radicals to the carbonyl groups .
Scientific Research Applications
2-hydroxy-N,N-dioctylacetamide has several scientific research applications, particularly in the field of nuclear chemistry. It is studied as a degradation product in the radiolytic degradation of TODGA, which is used in the extraction of actinides and lanthanides from nuclear fuel reprocessing solutions . The compound’s role as a phase modifier in these extraction processes is also of interest, as it can influence the efficiency and stability of the extraction system .
Mechanism of Action
The mechanism of action of 2-hydroxy-N,N-dioctylacetamide involves its formation through the radiolytic degradation of TODGA. The compound is produced when alkoxy radicals add to the carbonyl groups of TODGA, leading to the fragmentation of the molecule . This process is influenced by the presence of alcohols and nitric acid in the solution, which can affect the yield and types of radiolytic products formed .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-hydroxy-N,N-dioctylacetamide include N,N-dioctylacetamide and other degradation products of TODGA, such as [2-(dioctylamino)-2-oxoethoxy]acetic acid .
Uniqueness: this compound is unique due to its specific formation mechanism and its role as a phase modifier in the extraction of actinides and lanthanides. Unlike other degradation products, it does not directly complex with lanthanide ions but instead acts to modify the phase behavior of the extraction system .
Properties
IUPAC Name |
2-hydroxy-N,N-dioctylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(18(21)17-20)16-14-12-10-8-6-4-2/h20H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGXZDMAMHSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
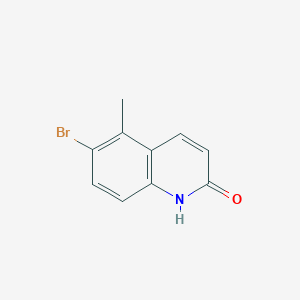
![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
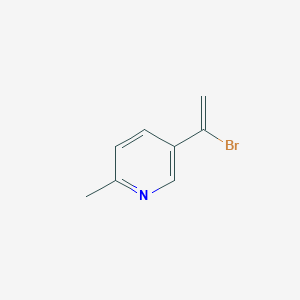
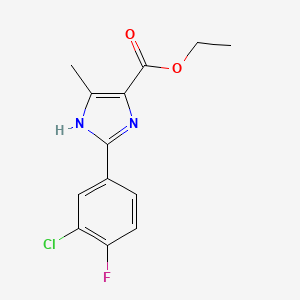
![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
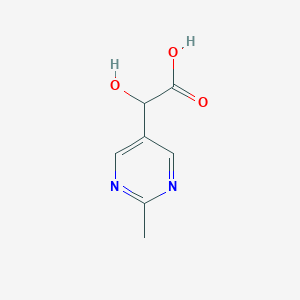
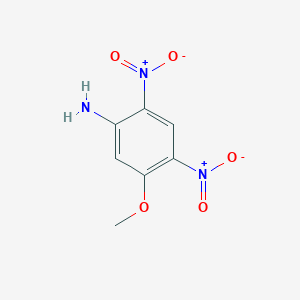
![tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)
![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
![6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)
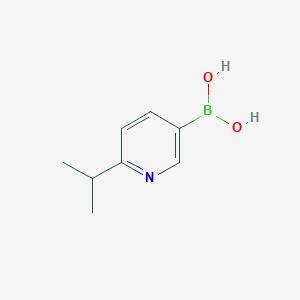
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
